molecular formula C32H36ClNO8 B11934126 GTx 006;Z-Toremifene

GTx 006;Z-Toremifene

Cat. No.: B11934126
M. Wt: 598.1 g/mol
InChI Key: IWEQQRMGNVVKQW-BTKVJIOYSA-N
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Description

GTx 006;Z-Toremifene: is a selective estrogen receptor modulator (SERM) primarily used in the treatment of estrogen receptor-positive breast cancer. It is a nonsteroidal triphenylethylene derivative that exhibits both estrogenic and antiestrogenic properties depending on the target tissue .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GTx 006;Z-Toremifene involves multiple steps, starting with the formation of the triphenylethylene core. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: GTx 006;Z-Toremifene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

GTx 006;Z-Toremifene has a wide range of scientific research applications:

Mechanism of Action

GTx 006;Z-Toremifene exerts its effects by binding to estrogen receptors. Depending on the tissue, it can act as an estrogen agonist or antagonist. In breast tissue, it acts as an antagonist, blocking the effects of estrogen and inhibiting the growth of estrogen receptor-positive cancer cells. In bone and cardiovascular tissues, it acts as an agonist, promoting bone density and cardiovascular health .

Comparison with Similar Compounds

    Tamoxifen: Another selective estrogen receptor modulator used in breast cancer treatment.

    Raloxifene: Used in the prevention of osteoporosis and breast cancer.

    Clomiphene: Used in the treatment of infertility.

Uniqueness of GTx 006;Z-Toremifene: this compound is unique in its ability to act as both an estrogen agonist and antagonist depending on the target tissue. This dual action makes it particularly effective in treating estrogen receptor-positive breast cancer while also providing benefits to bone and cardiovascular health .

Properties

Molecular Formula

C32H36ClNO8

Molecular Weight

598.1 g/mol

IUPAC Name

2-[4-[(E)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C26H28ClNO.C6H8O7/c1-28(2)19-20-29-24-15-13-23(14-16-24)26(22-11-7-4-8-12-22)25(17-18-27)21-9-5-3-6-10-21;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-16H,17-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25+;

InChI Key

IWEQQRMGNVVKQW-BTKVJIOYSA-N

Isomeric SMILES

CN(C)CCOC1=CC=C(C=C1)/C(=C(\CCCl)/C2=CC=CC=C2)/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

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